molecular formula C9H8BrNO2 B1446608 7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1226069-01-7

7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B1446608
CAS No.: 1226069-01-7
M. Wt: 242.07 g/mol
InChI Key: JWSSQBSMJHCGDP-UHFFFAOYSA-N
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Description

“7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one” is a chemical compound with the molecular formula C9H8BrNO2 . It is also known as BDB or benzodioxazolylbutanamine.

Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazole derivatives, including 7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one, has been significantly advanced by microwave-assisted techniques. These methods offer a faster and more efficient way to produce benzoxazoles, which are critical in pharmaceutical chemistry, material science, and as intermediates in the synthesis of various compounds with diverse pharmacological properties. Microwave irradiation enhances the synthesis process, yielding a broad range of benzoxazole derivatives through the condensation of 2-aminophenols or their derivatives with various reagents. This approach has been found to be superior to conventional heating methods, providing a quicker and more direct means of energy transfer to the reaction medium, thereby increasing yield and diversity of the benzoxazole compounds (M. Özil & E. Menteşe, 2020).

Chemistry and Biological Activity of Benzazepines

Although not directly related to this compound, the study of benzazepines highlights the importance of structural analogs in medicinal chemistry. Research into 3-benzazepines shows their cytotoxic effects on human leukemia cells and their potential as MDR (multidrug resistance) reversal agents. These findings underscore the broader relevance of structurally related compounds in the development of therapeutic agents and the value of exploring the chemical space around benzoxazole derivatives (M. Kawase et al., 2000).

S-arylation of 2-mercaptobenzazoles

The S-arylation of 2-mercaptobenzazoles, a process relevant to the synthesis and functionalization of benzoxazole derivatives, illustrates the chemical versatility of these compounds. This review highlights the development of efficient strategies towards the synthesis of 2-arylthio-benzazoles, showcasing the broad substrate scope and high generality of the C–S cross-coupling reactions. Such methodologies are pivotal for constructing a wide array of 2-arylthio-benzazole derivatives, demonstrating the compounds' diverse biological and pharmacological properties and their significant potential in drug development (E. Vessally et al., 2018).

Patent Review on Benzoxazoles in Drug Discovery

A comprehensive review of recent patents reveals the wide range of biological activities associated with benzoxazole derivatives, highlighting the importance of the benzoxazole core in medicinal chemistry. This review underscores the role of benzoxazoles in targeting various diseases, with several derivatives advancing to clinical trials. The versatility of the benzoxazole moiety in interacting with different protein targets showcases its potential as a key pharmacophore in drug discovery, further emphasizing the significance of compounds like this compound in the development of new therapeutics (X. Wong & K. Y. Yeong, 2021).

Properties

IUPAC Name

7-bromo-3,5-dimethyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-3-6(10)8-7(4-5)11(2)9(12)13-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSSQBSMJHCGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 5
7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 6
7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one

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